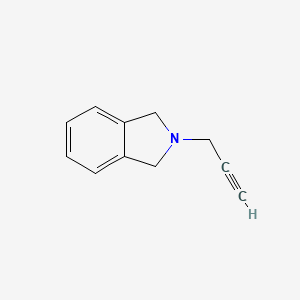

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynyl-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-7-12-8-10-5-3-4-6-11(10)9-12/h1,3-6H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFASFIUMEUPOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Prop 2 Yn 1 Yl 2,3 Dihydro 1h Isoindole and Derivatives

Direct N-Alkylation Approaches Utilizing Propargyl Halides

The most straightforward method for synthesizing 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole is the direct N-alkylation of the parent isoindoline (B1297411) heterocycle. This nucleophilic substitution reaction involves the deprotonation of the secondary amine of isoindoline, followed by its reaction with a propargyl halide, typically propargyl bromide or propargyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to facilitate the formation of the more nucleophilic amide anion.

A representative procedure for this transformation involves stirring isoindoline with a slight excess of propargyl bromide in a suitable organic solvent with a base. For instance, a reaction analogous to the N-propargylation of 2-methylindoline (B143341) can be adapted, where isoindoline is treated with propargyl bromide and potassium carbonate in acetonitrile (B52724), followed by refluxing for a period to drive the reaction to completion. After cooling, filtration of the inorganic salts and removal of the solvent under reduced pressure yields the crude product, which can then be purified by standard methods like column chromatography or recrystallization.

Optimization of Reaction Conditions: Solvent Effects and Basic Media

The efficiency and yield of the N-alkylation of isoindoles are highly dependent on the choice of solvent and base. The selection of these parameters influences the solubility of the reactants, the nucleophilicity of the isoindoline nitrogen, and the rate of the substitution reaction.

Solvent Effects: Dipolar aprotic solvents are generally preferred for N-alkylation as they effectively solvate the cation of the base while leaving the anion (the base) more reactive. Common choices include:

Acetonitrile (CH₃CN): A widely used solvent that provides good solubility for both the isoindoline and the inorganic base, often leading to high yields.

Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly accelerate Sₙ2 reactions. However, its high boiling point can make it difficult to remove.

Tetrahydrofuran (THF): A less polar aprotic solvent, often used with stronger bases like sodium hydride (NaH).

Basic Media: The choice of base is critical for deprotonating the isoindoline nitrogen effectively without causing side reactions.

Potassium Carbonate (K₂CO₃): A mild and inexpensive base, commonly used in solvents like acetonitrile or acetone. It is effective for the alkylation of many secondary amines.

Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the amine, forming the sodium salt of isoindoline. It is typically used in anhydrous THF.

Cesium Carbonate (Cs₂CO₃): Often provides improved yields due to the "cesium effect," which involves the formation of a looser, more reactive ion pair.

The optimal combination of solvent and base must often be determined empirically for a specific substrate.

| Base | Solvent | General Observations |

|---|---|---|

| K₂CO₃ | Acetonitrile | Standard, effective conditions with good yields often achieved under reflux. |

| NaH | THF | Stronger base system, useful for less reactive substrates. Requires anhydrous conditions. |

| Cs₂CO₃ | DMF | Often enhances reaction rates and yields, particularly for challenging alkylations. |

Catalytic Enhancements in N-Alkylation of Isoindoles

To improve the efficiency and mildness of N-alkylation reactions, various catalytic systems can be employed. Phase-transfer catalysts (PTCs) are particularly useful when using an inorganic base that is poorly soluble in the organic solvent. A PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the base's anion into the organic phase, thereby accelerating the deprotonation and subsequent alkylation.

Furthermore, transition metal catalysis, particularly with palladium, has been developed for C-H activation strategies to construct isoindoline derivatives. While not a direct N-alkylation with a propargyl halide, these advanced methods represent a catalytic approach to the isoindoline core itself, which can subsequently be functionalized. For direct N-alkylation, metal-based catalysts are less common than for C-H or C-C bond formations, but research into catalyzed N-alkylation continues to provide milder and more efficient protocols.

Multi-Component Reactions (MCRs) for Isoindole-Propargyl Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules. While a direct MCR for the synthesis of this compound is not prominently reported, MCRs are widely used to synthesize the related isoindolinone scaffold. beilstein-journals.org For example, a three-component reaction of 2-formylbenzoic acid, an amine, and a ketone can yield 3-substituted isoindolinones. beilstein-journals.org By selecting propargylamine (B41283) as the amine component, this strategy could potentially yield an N-propargyl isoindolinone, which could then be reduced to the target isoindoline. This approach combines the efficiency of MCRs with subsequent functional group transformations.

Reductive Pathways from Isoindoline-1,3-dione Precursors

An alternative and robust two-step approach to this compound involves the use of phthalimide (B116566) (isoindoline-1,3-dione) as a readily available starting material. This method is an adaptation of the Gabriel synthesis.

Step 1: N-Alkylation of Phthalimide: Phthalimide is first N-alkylated with a propargyl halide. The acidic N-H proton of phthalimide is readily removed by a moderate base like potassium carbonate. The resulting phthalimide anion then acts as a nucleophile, attacking propargyl bromide to form 2-(prop-2-yn-1-yl)isoindoline-1,3-dione. mdpi.com

Step 2: Reduction of the Dione: The resulting N-propargylphthalimide is then reduced to the corresponding isoindoline. The two carbonyl groups of the imide must be completely reduced to methylene (B1212753) (CH₂) groups. This transformation requires a powerful reducing agent, as weaker reagents like sodium borohydride (B1222165) are insufficient. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, effectively converting amides and imides to amines. masterorganicchemistry.combyjus.com The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or THF, followed by a careful aqueous workup to quench the excess reagent and hydrolyze the aluminum salts.

| Step | Reactants | Key Reagents | Product |

|---|---|---|---|

| 1. N-Alkylation | Phthalimide, Propargyl Bromide | K₂CO₃, DMF | 2-(prop-2-yn-1-yl)isoindoline-1,3-dione |

| 2. Reduction | 2-(prop-2-yn-1-yl)isoindoline-1,3-dione | 1. LiAlH₄, THF 2. H₂O (workup) | This compound |

This pathway is highly reliable and provides access to the target compound from inexpensive starting materials.

Cascade and Cyclization Reactions Employing Propargylamines

More sophisticated synthetic strategies involve the use of propargylamine derivatives in cascade or cyclization reactions to construct the isoindole ring system. These methods build molecular complexity rapidly in a single transformation. One notable example is the electrophile-mediated cascade cyclization of propargylamine-based 1,6-diynes. rsc.orgpolyu.edu.hk In this approach, a substrate containing both a propargylamine moiety and a second alkyne, appropriately positioned on a benzene (B151609) ring, is treated with an electrophile such as iodine (I₂). polyu.edu.hk This triggers a cascade of reactions, including cyclization and aromatization, to form a 1H-isoindolium salt. polyu.edu.hk While this yields a related, oxidized version of the isoindole core, it highlights the utility of propargylamines in constructing the fundamental ring system. Subsequent reduction would be necessary to obtain the desired 2,3-dihydro-1H-isoindole.

Intramolecular Hydroamination Strategies

Intramolecular hydroamination is a powerful, atom-economical reaction for the synthesis of nitrogen-containing heterocycles. This reaction involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. To synthesize an isoindoline ring via this method, a precursor such as N-(prop-2-yn-1-yl)-1-(2-ethynylphenyl)methanamine would be required. In this hypothetical substrate, the amine is tethered to both a propargyl group (which becomes the N-substituent) and a 2-ethynylbenzyl group. The addition of the secondary amine's N-H bond across the ortho-alkyne via a 5-exo-dig cyclization would directly yield the this compound scaffold. Such reactions are often catalyzed by transition metals (e.g., gold, zinc) or strong bases. organic-chemistry.org This strategy represents an elegant and direct route to the target molecule, provided the necessary starting material can be synthesized.

Electrophile-Mediated Cyclization

Electrophile-mediated cyclization represents a powerful strategy for the synthesis of various heterocyclic compounds, including derivatives of 2,3-dihydro-1H-isoindole. This method involves the activation of an alkyne by an electrophile, which then triggers an intramolecular nucleophilic attack to form a cyclic structure. While direct electrophile-mediated cyclization to form this compound is not extensively detailed, the synthesis of closely related isoindolinone and 1H-isoindolium derivatives through this pathway offers significant insights into the potential applications of this methodology.

A notable example is the regio- and stereoselective synthesis of isoindolin-1-ones from o-(1-alkynyl)benzamides. nih.gov In this process, various electrophiles such as iodine monochloride (ICl), iodine (I₂), and N-bromosuccinimide (NBS) are employed to initiate the cyclization under mild reaction conditions. nih.gov The reaction proceeds with high yields and accommodates a range of functional groups on the starting amide and alkyne moieties. nih.gov For instance, the reaction of N-benzyl-2-ethynylbenzamide with ICl can produce (E)-N-benzyl-3-(iodomethylene)isoindolin-1-one.

The general mechanism involves the initial activation of the alkyne by the electrophile (E⁺), forming a reactive intermediate. The amide nitrogen or oxygen can then act as the internal nucleophile, attacking the activated alkyne. The regioselectivity of the cyclization, leading to either a five-membered isoindolinone ring or a six-membered isoquinolin-1-one ring, is influenced by the specific substrate and reaction conditions. nih.gov

Another relevant application of this methodology is the synthesis of spiro 1H-isoindoliums from propargylamine-based 1,6-diynes. polyu.edu.hkrsc.org This cascade cyclization is mediated by electrophiles like iodine and results in the formation of complex polycyclic structures containing the isoindole core. polyu.edu.hkrsc.org Different functional groups are well-tolerated under the optimized reaction conditions, affording the corresponding products in high yields. polyu.edu.hkrsc.org Furthermore, these 1H-isoindoliums can be subsequently transformed into other valuable compounds, such as allenes, upon treatment with a base. polyu.edu.hkrsc.org

The reaction conditions for these electrophile-mediated cyclizations are typically mild, often proceeding at room temperature. The choice of solvent and base can also play a crucial role in the outcome of the reaction. For instance, in the synthesis of 3-halogenated quinolines, a related reaction, various carbonate and organic bases have been shown to influence the reaction yield. nih.gov

Table 1: Examples of Electrophile-Mediated Cyclization for the Synthesis of Isoindolinone Derivatives

| Starting Material | Electrophile | Product | Yield (%) |

|---|---|---|---|

| N-benzyl-2-ethynylbenzamide | ICl | (E)-N-benzyl-3-(iodomethylene)isoindolin-1-one | 95 |

| N-benzyl-2-(phenylethynyl)benzamide | ICl | (E)-N-benzyl-3-(iodo(phenyl)methylene)isoindolin-1-one | 98 |

| N-butyl-2-ethynylbenzamide | I₂ | (E)-N-butyl-3-(iodomethylene)isoindolin-1-one | 85 |

| N-benzyl-2-ethynylbenzamide | NBS | (E)-N-benzyl-3-(bromomethylene)isoindolin-1-one | 82 |

Green Chemistry Principles in the Synthesis of Dihydroisoindole Derivatives

The application of green chemistry principles to the synthesis of 2,3-dihydro-1H-isoindole and its derivatives is an area of growing interest, aiming to develop more environmentally benign and sustainable synthetic routes. Key aspects of green chemistry, such as the use of safer solvents, energy efficiency, and catalyst recycling, are being increasingly incorporated into the synthesis of these compounds.

One significant advancement is the use of water as a reaction medium, which is a non-toxic, non-flammable, and readily available solvent. For example, a catalyst-free, three-component reaction of a phthalaldehydic acid, a primary amine, and 1H-indole in water has been developed for the synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives. rsc.org This one-pot method is clean, easy to handle, and offers an environmentally friendly approach for the synthesis of these isoindolinone derivatives. rsc.org

Energy efficiency is another core principle of green chemistry, and the use of alternative energy sources like ultrasonic irradiation has shown considerable promise. The ultrasonic-assisted synthesis of isoindolin-1-one (B1195906) derivatives has been demonstrated to improve reaction rates and yields while operating under milder conditions. nih.gov This technique often leads to shorter reaction times and can reduce the need for hazardous reagents. nih.govresearchgate.net For instance, the synthesis of thiazolidinone derivatives from a precursor containing the isoindoline-1,3-dione moiety was efficiently carried out using ultrasound, resulting in higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

Furthermore, the development of catalytic systems that are efficient and recyclable is a key focus. An environmentally benign approach for the synthesis of isoindolinones has been reported using a fluorous phosphine (B1218219) organocatalyst in green solvents. rsc.org This method allows for the synthesis of a variety of isoindolinones in good to excellent yields without the need for column chromatography. rsc.org Importantly, both the catalyst and the solvents can be recycled, which significantly reduces waste and resource consumption. rsc.org

The use of flow chemistry techniques also contributes to greener synthetic pathways for dihydroisoindole derivatives. Flow chemistry has been employed to improve the synthesis of indoline (B122111) derivatives, avoiding the use of common reducing chemicals through heterogeneous catalytic hydrogenation. mtroyal.ca This approach also allowed for a significant reduction in the amount of a carcinogenic reagent and a drastic decrease in reaction time from days to minutes, thereby increasing productivity and safety. mtroyal.ca

Table 2: Application of Green Chemistry Principles in the Synthesis of Dihydroisoindole Derivatives

| Green Chemistry Principle | Synthetic Method | Derivative Class | Key Advantages |

|---|---|---|---|

| Use of Water as Solvent | Catalyst-free three-component reaction | 3-(1H-indol-3-yl)isoindolin-1-ones | Environmentally friendly, clean, one-pot synthesis. rsc.org |

| Energy Efficiency | Ultrasonic-assisted synthesis | Isoindolin-1-ones | Improved reaction rates and yields, milder conditions, shorter reaction times. nih.gov |

| Catalyst and Solvent Recycling | Tandem reaction with fluorous phosphine organocatalyst | Isoindolinones | Reduced consumption and waste of resources, no need for column chromatography. rsc.org |

| Process Intensification | Flow chemistry | Indolines | Avoidance of hazardous reducing agents, significant reduction in reaction time and use of carcinogenic reagents. mtroyal.ca |

Reactivity and Derivatization Strategies for 2 Prop 2 Yn 1 Yl 2,3 Dihydro 1h Isoindole

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole is a highly reactive functional group that participates in a variety of chemical transformations. These reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of diverse molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound readily participates in CuAAC reactions with a variety of organic azides.

The reaction of N-propargyl isoindoline-1,3-dione, a closely related derivative, with 4-azidomethyl coumarins and 4-azidomethyl-1-aza coumarins under copper-catalyzed click chemistry conditions exclusively affords 1,4-disubstituted 1,2,3-triazoles. researchgate.net In contrast, employing ruthenium catalysis in the reaction with the same substrates leads to the formation of the isomeric 1,5-disubstituted 1,2,3-triazoles. researchgate.net This highlights the catalytic control over the regioselectivity of the cycloaddition.

Table 1: Regioselective Synthesis of Coumarinyl 1,2,3-Triazoles

| Catalyst | Reactants | Product | Regioselectivity |

|---|---|---|---|

| Copper (I) | N-propargyl isoindoline-1,3-dione, 4-azidomethyl coumarins | 1,4-disubstituted 1,2,3-triazole | High |

The CuAAC reaction has been widely utilized for the synthesis of a diverse range of complex molecules, including polycyclic isoindoline (B1297411) derivatives. researchgate.net The resulting triazole ring is not merely a linker but can also act as a rigid scaffold and participate in further chemical transformations.

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination)

While specific examples of hydrofunctionalization reactions directly on this compound are not extensively documented in the readily available literature, the terminal alkyne moiety is, in principle, susceptible to such transformations. Hydration of terminal alkynes, typically catalyzed by mercury or gold salts, would lead to the formation of a methyl ketone derivative. Similarly, hydroamination reactions, catalyzed by various transition metals, could introduce an amine functionality across the triple bond, yielding enamines or imines. The specific outcomes of these reactions would be highly dependent on the catalyst system and reaction conditions employed.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck-type)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The terminal alkyne of this compound is an excellent substrate for these transformations, particularly the Sonogashira coupling.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. nrochemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org This reaction allows for the direct connection of the isoindoline moiety to various aromatic and vinylic systems. A notable application involves the synthesis of polycyclic isoindoline derivatives through a tandem sequence that initiates with a Sonogashira coupling. nih.gov

Heck-type reactions, which typically involve the coupling of an alkene with an aryl or vinyl halide, can also be adapted for alkynes. While less common than the Sonogashira coupling for terminal alkynes, intramolecular Heck reactions of precursors derived from N-propargylisoindoline can be envisioned for the construction of fused ring systems. The synthesis of profluorescent isoindoline nitroxides has been achieved via a palladium-catalyzed Heck reaction of bromo-substituted tetramethylisoindoline derivatives with alkenes. nih.gov

Table 2: Palladium-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira | This compound, Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted alkynes |

Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder)

The alkyne functionality of this compound can participate in various cycloaddition reactions to construct cyclic and polycyclic structures.

A significant example is the involvement of the isoindoline derivative in a tandem reaction sequence that includes a [4+2] cycloaddition (Diels-Alder reaction). nih.gov This sequence, starting with a Sonogashira coupling followed by a propargyl-allenyl isomerization, generates an in-situ diene that undergoes an intramolecular Diels-Alder reaction to form complex polycyclic isoindoline derivatives. nih.gov The isoindole moiety itself is a known reactive diene in Diels-Alder reactions. nih.gov

While specific examples of [2+2+2] cycloadditions directly involving this compound are not readily found, this type of reaction, which typically involves the cyclotrimerization of three alkyne units or the co-cyclotrimerization of alkynes and alkenes, represents a potential pathway for the synthesis of highly substituted aromatic and carbocyclic systems derived from this starting material.

Reactivity of the Dihydroisoindole Nitrogen Center

The tertiary amine nitrogen atom within the 2,3-dihydro-1H-isoindole ring provides another site for chemical modification, primarily through reactions that target its nucleophilicity.

Formation of N-Quaternized Derivatives

The nitrogen atom of the dihydroisoindole ring can act as a nucleophile and react with electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This process, known as N-quaternization, introduces a permanent positive charge onto the nitrogen atom and can significantly alter the physical and chemical properties of the molecule.

The synthesis of N-quaternized chitosan (B1678972) derivatives, for example, is a well-established method to improve water solubility and introduce new functionalities. mdpi.com While specific studies on the quaternization of this compound are not widely reported, the general reactivity of tertiary amines suggests that it would readily react with alkylating agents like methyl iodide or benzyl (B1604629) bromide to form the corresponding N-alkyl-N-propargylisoindolinium salts. These quaternized derivatives could find applications as ionic liquids, phase-transfer catalysts, or as intermediates in further synthetic transformations.

N-Oxidation Chemistry

The nitrogen atom within the 2,3-dihydro-1H-isoindole (isoindoline) ring is a tertiary amine and, as such, is susceptible to oxidation. This reaction leads to the formation of the corresponding N-oxide, this compound N-oxide. N-oxides are a class of compounds with distinct chemical and physical properties compared to their parent amines, including increased polarity and the ability to act as oxidizing agents or participate in rearrangements. nih.gov

The synthesis of N-oxides from tertiary amines is a well-established transformation in organic chemistry. nih.govorganic-chemistry.org The oxidation is typically achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) being among the most common. Other reagents such as sodium percarbonate and urea-hydrogen peroxide (UHP) also serve as effective and often milder alternatives. organic-chemistry.org The choice of reagent can be critical to ensure compatibility with other functional groups in the molecule, such as the terminal alkyne of the propargyl group. For instance, while hydrogen peroxide is generally selective for nitrogen oxidation in the absence of a catalyst, stronger peroxyacids can potentially react with the carbon-carbon triple bond. nih.gov

Table 1: Common Reagents for N-Oxidation of Tertiary Amines

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often at room temperature. | nih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂), 0 °C to room temperature. | nih.gov |

| Sodium Percarbonate | Rhenium-based catalysts, mild conditions. | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or in various solvents. | organic-chemistry.org |

The resulting N-oxide functionality introduces a highly polar N⁺-O⁻ bond, which can significantly alter the molecule's properties and subsequent reactivity, making it a key intermediate for further synthetic modifications. nih.gov

Transformations of the Dihydroisoindole Ring System

Aromatization and Dehydrogenation Pathways

The 2,3-dihydro-1H-isoindole core, also known as isoindoline, is the reduced form of the aromatic isoindole system. nih.gov The conversion of the isoindoline ring to the corresponding aromatic isoindole can be accomplished through dehydrogenation, which is an oxidative process that formally removes two hydrogen atoms from the five-membered ring. The resulting 2H-isoindole is an o-quinoid structure that is often highly reactive and may be trapped in situ. ua.es

This transformation is significant as it changes the fundamental electronic and structural properties of the heterocyclic core, converting a saturated system into a fully conjugated 10π-electron aromatic system. nih.gov Dehydrogenation can be achieved through various chemical methods, often employing oxidizing agents or catalysts.

Furthermore, biological systems can catalyze such transformations. For example, the dehydrogenation of the indoline (B122111) ring in the drug indapamide (B195227) to its corresponding indole (B1671886) form is catalyzed by cytochrome P450 (CYP3A4) enzymes in human liver microsomes. nih.gov This metabolic pathway highlights a potential route for the aromatization of similar N-substituted dihydroisoindole structures in a biological context. The enzymatic reaction proceeds with high efficiency, demonstrating that the dihydro-heterocyclic ring is susceptible to biological oxidation. nih.gov

Table 2: Potential Methods for Dehydrogenation of Dihydroisoindole Ring

| Method | Reagent/Catalyst | Description | Reference |

|---|---|---|---|

| Catalytic Dehydrogenation | Palladium on carbon (Pd/C) with a hydrogen acceptor (e.g., maleate). | A standard method for aromatization of saturated cyclic systems. | ua.es |

| Chemical Oxidation | Manganese dioxide (MnO₂), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). | Use of stoichiometric chemical oxidants to remove hydrogen. | ua.es |

Ring-Opening and Rearrangement Processes

The dihydroisoindole ring is generally stable under many reaction conditions. However, under specific circumstances, it can undergo ring-opening or rearrangement reactions. These transformations typically require the activation of the ring, for instance, through the formation of a reactive intermediate or by using potent reagents like strong Lewis acids.

While specific studies on the ring-opening of this compound are not extensively documented, related heterocyclic systems provide insight into potential reaction pathways. For example, AlCl₃-mediated nucleophilic ring-opening reactions have been demonstrated for indoline-2-thiones, where a Lewis acid activates the ring towards attack by a nucleophile. rsc.org Similarly, the ring-opening of N-tosyl aziridines with organolithium reagents is a well-known process for forming functionalized amines. rsc.org

Rearrangement processes, such as the Curtius rearrangement, can also lead to ring-opened products when applied to specific heterocyclic precursors. Studies on N-Boc-protected quaternary proline derivatives have shown that thermal Curtius rearrangement conditions can lead to fragmentation and the formation of ring-opened γ-amino ketones via a proposed N-acyliminium species. nih.gov Such pathways could potentially be envisioned for appropriately substituted dihydroisoindole derivatives, where the generation of a strained or reactive intermediate facilitates the cleavage of the heterocyclic ring.

Table 3: Potential Strategies for Dihydroisoindole Ring Transformation

| Transformation | Conditions/Reagents | Expected Outcome | Reference (Analogous Systems) |

|---|---|---|---|

| Lewis Acid-Mediated Ring-Opening | Strong Lewis acids (e.g., AlCl₃) and a nucleophile. | Cleavage of a C-N bond to yield a functionalized benzene (B151609) derivative. | rsc.org |

Functionalization of the Aromatic Core via Substitution Reactions

The benzene ring of the 2,3-dihydro-1H-isoindole system is amenable to functionalization through electrophilic aromatic substitution (EAS) reactions. The fused dihydro-pyrrolidine ring acts as a substituent on the benzene core, influencing the rate and regioselectivity of the substitution. The nitrogen atom, being part of an N-alkyl aniline-like system, is a powerful activating group. It increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene.

The directing effect of the isoindoline moiety is ortho- and para- to the point of fusion. Therefore, electrophilic substitution is predicted to occur primarily at the C4 and C7 positions. Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be employed to introduce a wide range of functional groups onto the aromatic core. The specific reaction conditions would need to be chosen to be compatible with the N-propargyl group. For instance, strongly acidic conditions used for nitration or sulfonation could potentially lead to side reactions involving the alkyne.

While direct examples for this compound are not detailed in the literature, the principles of EAS on related indole and N,N-dimethylaniline systems are well-established and support the predicted reactivity pattern. rsc.org

Table 4: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Expected Major Products | Reference (General Principles) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro and 7-nitro derivatives. | rsc.org |

| Bromination | Br₂ / FeBr₃ or NBS | 4-Bromo and 7-bromo derivatives. | rsc.org |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 4-Acyl and 7-acyl derivatives. | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 2 Prop 2 Yn 1 Yl 2,3 Dihydro 1h Isoindole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the isoindoline (B1297411) core to the propargyl substituent.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic (isoindoline methylene), propargylic (N-methylene), and acetylenic protons. The aromatic region would likely present a complex multiplet pattern characteristic of an ortho-disubstituted benzene (B151609) ring. The two sets of methylene (B1212753) protons on the isoindoline ring (at C1 and C3) are chemically equivalent and are expected to appear as a singlet, while the propargyl methylene protons would appear as a doublet due to coupling with the terminal acetylenic proton, which in turn would appear as a triplet.

The ¹³C NMR spectrum would complement this data, showing signals for the two types of aromatic carbons (protonated and quaternary), a signal for the benzylic carbons, and three distinct signals for the propargyl group carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic (H4/H7) | ~7.25 (m) | ~127.0 |

| Aromatic (H5/H6) | ~7.15 (m) | ~122.0 |

| Aromatic (C3a/C7a) | - | ~140.0 |

| Benzylic (C1/C3) | ~4.10 (s, 4H) | ~55.0 |

| Propargyl (N-CH₂) | ~3.50 (d, 2H) | ~40.0 |

| Propargyl (C≡CH) | - | ~80.0 |

| Propargyl (C≡CH) | ~2.30 (t, 1H) | ~72.0 |

Note: Predicted values are based on typical shifts for isoindoline and N-propargyl derivatives. s=singlet, d=doublet, t=triplet, m=multiplet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides initial assignments, 2D NMR techniques are essential for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, the most informative cross-peak would be between the propargyl methylene protons (~3.50 ppm) and the acetylenic proton (~2.30 ppm), confirming the propargyl fragment's integrity. youtube.com Correlations between the aromatic protons would also be observed, helping to resolve the multiplet patterns. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹J-coupling). columbia.edu It provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal. For instance, the signal at ~4.10 ppm would correlate with the carbon signal at ~55.0 ppm, definitively assigning them to the benzylic C1/C3 positions. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (²J and ³J-coupling). columbia.edu Key correlations would include:

A cross-peak between the propargyl methylene protons (~3.50 ppm) and the benzylic carbons (C1/C3) at ~55.0 ppm, confirming the N-C bond.

Correlations from the propargyl methylene protons to both acetylenic carbons (~80.0 and ~72.0 ppm).

Correlations from the benzylic protons (~4.10 ppm) to the quaternary aromatic carbons (C3a/C7a) at ~140.0 ppm, linking the saturated ring to the benzene moiety. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, regardless of whether they are bonded. NOESY is invaluable for conformational analysis. nih.gov In this molecule, NOE cross-peaks would be expected between the propargyl methylene protons and the benzylic protons on the isoindoline ring, providing insight into the preferred orientation of the propargyl group relative to the heterocyclic ring.

The 2,3-dihydro-1H-isoindole ring is not planar and can exist in various conformations, such as an envelope or twisted form. acgpubs.org Furthermore, rotation around the N-CH₂ bond of the propargyl group is possible. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful tool for investigating such conformational dynamics.

At room temperature, if the rate of conformational interconversion is fast on the NMR timescale, the signals for the four benzylic protons (at C1 and C3) may appear as a sharp singlet. However, upon cooling, this interconversion could slow down, potentially leading to the decoalescence of this singlet into a more complex pattern (e.g., a pair of AB doublets), representing distinct axial and equatorial protons in a fixed conformation. The temperature at which coalescence occurs can be used to calculate the energy barrier for the conformational change. Similar dynamic behavior has been observed in other N-substituted saturated heterocycles. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. rsc.orgresearchgate.net The spectra for this compound would be characterized by distinct bands corresponding to its constituent parts.

Alkyne Group: The terminal alkyne is expected to produce two highly characteristic and easily identifiable peaks:

A sharp, strong absorption around 3300 cm⁻¹ in the FT-IR spectrum corresponding to the ≡C-H stretching vibration.

A sharp, medium-intensity absorption in the 2100-2150 cm⁻¹ region in both FT-IR and Raman spectra, attributed to the C≡C triple bond stretch. sid.ir

Aromatic Ring: The benzene ring will give rise to several bands:

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region. nih.gov

A strong band in the 740-760 cm⁻¹ range is characteristic of the C-H out-of-plane bending for ortho-disubstitution.

Isoindoline Ring:

Aliphatic C-H stretching vibrations from the methylene groups (CH₂) are expected in the 2850-2960 cm⁻¹ range. uva.nl

The C-N stretching vibration of the tertiary amine within the ring typically appears in the 1250-1020 cm⁻¹ region. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | FT-IR |

| C-H Stretch | Aromatic | 3000 - 3100 | FT-IR, Raman |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | FT-IR, Raman |

| C≡C Stretch | Alkyne | 2100 - 2150 | FT-IR, Raman |

| C=C Stretch | Aromatic | 1450 - 1600 | FT-IR, Raman |

| C-N Stretch | Tertiary Amine | 1020 - 1250 | FT-IR |

| C-H Out-of-Plane Bend | ortho-disubstituted Aromatic | 740 - 760 | FT-IR |

Mass Spectrometry (High-Resolution MS, Tandem MS) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to within a few parts per million. This allows for the unambiguous determination of the elemental formula, C₁₁H₁₁N, distinguishing it from any other isomers.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion, [M]⁺•, or the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. researchgate.net For this compound, several key fragmentation pathways can be postulated:

Benzylic Cleavage/Loss of Propargyl Radical: A primary fragmentation would likely be the cleavage of the N-CH₂ bond (alpha-cleavage), leading to the loss of a propargyl radical (•CH₂C≡CH, 39 Da) and the formation of a stable isoindoline cation at m/z 118.

Formation of the Propargyl Cation: Cleavage could also result in the formation of the highly stable propargyl cation [C₃H₃]⁺ at m/z 39.

Retro-Diels-Alder (RDA) Reaction: The isoindoline ring system can undergo a characteristic RDA-type fragmentation. This would involve the cleavage of the saturated ring, potentially leading to the loss of ortho-xylylene or related neutral fragments, although this pathway may be less favored than simple benzylic cleavage.

The precise fragmentation pathways can be confirmed by analyzing the MS/MS spectra of isotopically labeled analogues and by using computational chemistry to model the energies of different fragmentation routes.

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides information on the solution-state structure, single-crystal X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional architecture in the solid state. researchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the preferred conformation of the molecule in the crystal lattice.

For this compound, a crystal structure would reveal:

The precise geometry of the fused ring system. The five-membered isoindoline ring would likely adopt a non-planar conformation, such as an envelope or half-chair form, to minimize steric strain.

The orientation of the N-propargyl substituent relative to the mean plane of the isoindoline ring system.

Confirmation of intramolecular distances, which can be compared with data from NOESY experiments.

Although a crystal structure for the title compound is not publicly available, analysis of closely related structures, such as 1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione, shows that the propargyl substituent is oriented significantly out of the mean plane of the heterocyclic moiety.

X-ray crystallography also elucidates how molecules arrange themselves in the crystal lattice, which is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial in materials science and crystal engineering. For this compound, the following interactions are expected to play a significant role in the crystal packing:

π-π Stacking: The planar, electron-rich aromatic rings of the isoindoline moieties are likely to pack in a parallel-displaced or T-shaped arrangement to maximize favorable π-π stacking interactions. This is a common and dominant packing motif in aromatic heterocyclic crystals.

C-H···π Interactions: The acetylenic proton (≡C-H) is weakly acidic and can act as a hydrogen bond donor. It can form weak C-H···π hydrogen bonds with the aromatic face of a neighboring molecule. Similarly, aromatic and aliphatic C-H bonds can also act as donors to the π-system.

In related isoindole derivatives, the crystal packing is often dominated by a hierarchy of hydrogen bonds and π-π stacking, which direct the formation of supramolecular architectures like chains or ribbons.

Conformational Preferences in the Crystalline State

Analysis of the crystalline state of this compound, typically achieved through single-crystal X-ray diffraction, would provide precise insights into its three-dimensional structure. This technique reveals the specific arrangement of atoms in the crystal lattice, defining the molecule's solid-state conformation.

Key parameters derived from such an analysis would include bond lengths, bond angles, and torsion angles, which collectively describe the geometry of the isoindole ring and its N-propargyl substituent. Of particular interest would be the conformation of the five-membered dihydroisoindole ring, which can adopt various puckered conformations, such as an envelope or twisted form. The orientation of the propargyl group relative to the isoindole core would also be a critical aspect of the conformational analysis.

A representative data table for crystallographic information would typically be presented as follows:

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | a = Å, b = Å, c = Å |

| α = °, β = °, γ = ° | |

| Volume (V) | ų |

| Z | Data Not Available |

| Calculated Density | g/cm³ |

| Key Torsion Angles | e.g., C(ar)-C(1)-N(2)-C(propargyl) = ° |

| Intermolecular Contacts | e.g., C-H···π distance = Å |

| This table is illustrative; no experimental data for this compound was found. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

If this compound were to be resolved into its enantiomers, or if a chiral derivative were synthesized, chiroptical spectroscopy would be an essential tool for their characterization. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, provides a unique spectral signature for each enantiomer.

The CD spectrum of a chiral molecule is highly sensitive to its absolute configuration and conformation in solution. The spectrum would display positive and/or negative bands (Cotton effects) at specific wavelengths corresponding to electronic transitions within the molecule's chromophores. For this particular compound, the benzene ring of the isoindole moiety would be the primary chromophore.

The sign and intensity of the Cotton effects could be used to assign the absolute configuration (R or S) of each enantiomer, often with the aid of computational predictions from methods like Time-Dependent Density Functional Theory (TD-DFT). Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of a sample, making it a valuable technique for determining enantiomeric purity.

A representative data table summarizing chiroptical data would look like this:

| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ], deg·cm²·dmol⁻¹) |

| (+)-Enantiomer | Data Not Available | Data Not Available |

| (-)-Enantiomer | Data Not Available | Data Not Available |

| This table is illustrative; no experimental data for the enantiomers of this compound was found. |

Based on a comprehensive search of publicly available scientific literature, detailed computational and theoretical investigation reports specifically for the compound “this compound” are not available. The requested in-depth analyses, including specific data for Quantum Chemical Calculations (DFT, Ab Initio Methods), Electronic Structure Analysis (HOMO-LUMO), Molecular Electrostatic Potential (MEP) Mapping, Geometry Optimization, and Reaction Mechanism Elucidation, have not been published for this particular molecule.

While extensive computational studies have been conducted on related structures such as isoindoline-1,3-diones, various indole (B1671886) derivatives, and other N-substituted heterocycles, this specific information does not extend to this compound. Generating a scientifically accurate article with the required data tables and detailed research findings as per the provided outline is therefore not possible without the foundational research data.

Computational and Theoretical Investigations of 2 Prop 2 Yn 1 Yl 2,3 Dihydro 1h Isoindole

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis)

Theoretical calculations are widely employed to predict spectroscopic parameters, which can be compared with experimental data for structure verification and analysis. researchgate.netnih.gov DFT has proven to be a reliable method for calculating the properties of molecular structures, including vibrational frequencies and NMR chemical shifts. masjaps.com For electronic excitations, as observed in UV-Vis spectroscopy, TD-DFT is the method of choice. researchgate.netrsc.org

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts. These predicted values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a basis for assigning experimental spectra. The chemical environment of each nucleus, influenced by factors like electron density and anisotropic effects from aromatic rings and triple bonds, dictates its chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole Predicted using DFT/B3LYP with a standard basis set (e.g., 6-311++G(d,p)). Values are hypothetical and for illustrative purposes.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | C4, C7 | 7.25 - 7.35 | 127.5 |

| Aromatic CH | C5, C6 | 7.15 - 7.25 | 122.0 |

| Aromatic C | C3a, C7a | - | 135.0 |

| Benzylic CH₂ | C1, C3 | 4.10 | 55.0 |

| Propargyl CH₂ | C1' | 3.50 | 40.0 |

| Alkyne C | C2' | - | 80.0 |

| Alkyne CH | C3' | 2.30 | 72.0 |

Vibrational Frequencies: Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the fundamental vibrational modes of a molecule. DFT calculations can predict these harmonic vibrational frequencies. mdpi.com While calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors, providing excellent agreement with experimental data. nih.gov The analysis allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups.

Table 2: Predicted Fundamental Vibrational Frequencies for this compound Calculated using DFT/B3LYP. Frequencies are hypothetical and represent characteristic modes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Description |

| C-H Stretch | Alkyne (≡C-H) | 3300 | Stretching of the terminal alkyne C-H bond. |

| C-H Stretch | Aromatic (Ar-H) | 3050 - 3100 | Stretching of C-H bonds on the benzene (B151609) ring. |

| C-H Stretch | Methylene (B1212753) (-CH₂-) | 2950 - 2990 | Asymmetric stretching of CH₂ groups. |

| C-H Stretch | Methylene (-CH₂-) | 2880 - 2920 | Symmetric stretching of CH₂ groups. |

| C≡C Stretch | Alkyne (-C≡C-) | 2120 | Stretching of the carbon-carbon triple bond. |

| C=C Stretch | Aromatic (Ar-C=C) | 1610, 1480 | In-plane stretching of the aromatic ring framework. |

| C-N Stretch | Amine (Ar-CH₂-N) | 1250 | Stretching of the carbon-nitrogen single bond. |

UV-Vis Absorption: Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. TD-DFT calculations are used to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comnih.gov For this compound, the primary electronic transitions are expected to be π → π* transitions associated with the isoindole aromatic system.

Table 3: Predicted UV-Vis Absorption Data for this compound Calculated using TD-DFT/B3LYP in a simulated solvent. Data is for illustrative purposes.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition |

| 275 | 0.15 | HOMO → LUMO (π → π) |

| 230 | 0.45 | HOMO-1 → LUMO (π → π) |

| 205 | 0.30 | HOMO → LUMO+1 (π → π*) |

Molecular Dynamics (MD) Simulations for Solvation and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its behavior in a solution, revealing how it interacts with solvent molecules and its conformational flexibility. researchgate.net These simulations are crucial for understanding properties like solubility and dynamic behavior that are dependent on the solvent environment. researchgate.net

By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or chloroform), one can analyze the structure of the solvation shells. A key tool for this is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. Analysis of RDFs can reveal specific interactions, such as hydrogen bonding between the alkyne proton and a hydrogen bond acceptor solvent, or π-stacking interactions between the isoindole ring and an aromatic solvent. Furthermore, MD simulations can be used to calculate thermodynamic properties like the solvation free energy, which is a quantitative measure of a compound's solubility in a given solvent.

Table 4: Illustrative Molecular Dynamics Simulation Results for Solvation Hypothetical data from a 20 ns MD simulation at 298 K.

| Solvent | Solvation Free Energy (kcal/mol) | Avg. Solvent Molecules in First Solvation Shell (r < 5 Å) | Key Interactions Observed |

| Water | -5.8 | 25 | Hydrogen bonding between water and the N atom; weak H-bond to the alkyne proton. |

| Ethanol | -7.2 | 20 | Hydrophobic interactions with the ethyl group; H-bonding with the hydroxyl group. |

| Chloroform (B151607) | -8.5 | 18 | Strong dispersion forces; C-H···π interactions between chloroform and the aromatic ring. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a chemical interpretation of the wavefunction in terms of localized electron-pair "bonding" units. wisc.edu It is particularly useful for analyzing delocalization effects and intermolecular interactions by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. dergipark.org.tr

For this compound, NBO analysis can quantify the stability derived from hyperconjugation and specific intermolecular interactions, such as hydrogen bonds. The analysis is performed on a stationary, optimized geometry obtained from DFT calculations. The strength of a given donor-acceptor interaction is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. Key interactions would include the delocalization of the nitrogen lone pair (LP) into adjacent antibonding σ* orbitals and the interaction of the π orbitals of the aromatic ring and alkyne group with neighboring orbitals.

Table 5: Selected NBO Second-Order Perturbation Analysis for this compound Hypothetical E(2) values calculated at the DFT/B3LYP level.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ* (C3a-C4) | 3.5 | n → σ* (Hyperconjugation) |

| LP (1) N | σ* (C1-C7a) | 3.2 | n → σ* (Hyperconjugation) |

| π (C5-C6) | π* (C3a-C7a) | 18.5 | π → π* (Intra-ring resonance) |

| σ (C1'-H) | σ* (N-C3) | 0.8 | σ → σ* (Weak hyperconjugation) |

Applications of 2 Prop 2 Yn 1 Yl 2,3 Dihydro 1h Isoindole in Diverse Chemical Research Fields

As Ligands in Organometallic and Coordination Chemistry

The incorporation of a nitrogen-containing heterocycle and a terminal alkyne group in 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole suggests its potential to act as a ligand in the formation of metal complexes. The nitrogen atom can serve as a donor, while the alkyne can coordinate to a metal center or be used for further functionalization.

There is a lack of specific published research detailing the synthesis and characterization of metal complexes directly employing this compound as a ligand. However, the broader class of indole (B1671886) and isoindole derivatives has been successfully used to synthesize a variety of metal complexes. For instance, Schiff base ligands derived from isoindoline-1,3-dione have been used to form complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). These complexes are typically characterized using techniques like elemental analysis, infrared spectroscopy, and magnetic susceptibility measurements to elucidate their structure and bonding.

In a related context, indole-functionalized mesoionic 1,2,3-triazolylidenes have been used to synthesize gold, palladium, rhodium, and iridium complexes. These were fully characterized by means of 1H and 13C NMR spectroscopy and, in some cases, single-crystal X-ray diffraction. This demonstrates a viable pathway for the complexation of indole-containing ligands, which could potentially be adapted for isoindoline (B1297411) derivatives like this compound.

Given the absence of synthesized metal complexes of this compound, there is no direct research on their catalytic activity. However, metal complexes of related N-heterocyclic ligands have shown significant catalytic applications. For example, palladium complexes bearing indolyl-NNN-type ligands have been successfully applied as catalysts in Suzuki cross-coupling reactions.

Furthermore, gold complexes of indole-derived triazolylidene ligands have demonstrated good catalytic performance in the hydrohydrazination of terminal alkynes. Similarly, iridium complexes of the same ligand system have shown efficacy in the catalytic transfer hydrogenation of ketones and aldehydes. These examples highlight the potential for metal complexes of this compound, once synthesized, to be explored for catalytic applications, particularly in reactions involving the activation of the alkyne group or other substrates.

Table 1: Examples of Catalytic Activity in Related Indole/Isoindole Metal Complexes

| Catalyst Type | Reaction | Substrates | Outcome |

| Palladium Indolyl-NNN Complexes | Suzuki Coupling | Aryl halides and boronic acids | Good to excellent yields of biaryl products |

| Gold Indole-Triazolylidene Complexes | Hydrohydrazination | Terminal alkynes and hydrazines | Formation of substituted hydrazones |

| Iridium Indole-Triazolylidene Complexes | Transfer Hydrogenation | Ketones and aldehydes | Reduction to corresponding alcohols |

This table is illustrative of the catalytic potential of related compound classes and does not represent data for this compound complexes.

Building Blocks in Supramolecular Chemistry and Self-Assembly

The structure of this compound, with its aromatic isoindoline core and terminal alkyne, presents possibilities for its use in supramolecular chemistry through non-covalent interactions such as π-π stacking and hydrogen bonding, as well as through "click" chemistry reactions involving the alkyne.

No specific research has been found detailing the use of this compound in the design of host-guest systems. The general principles of host-guest chemistry suggest that the isoindoline moiety could potentially interact with suitable guest molecules through hydrophobic and π-stacking interactions within a larger, pre-organized host structure.

Similarly, there is no direct evidence of this compound being used in the directed assembly of functional architectures. The terminal alkyne group is a prime candidate for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click" chemistry reaction. This could allow for the covalent assembly of isoindoline-containing molecules into larger, well-defined structures. The isoindoline unit itself can participate in self-assembly through intermolecular forces, potentially leading to the formation of ordered supramolecular structures.

Precursors for Advanced Materials Science (e.g., Polymers, Dendrimers, Hybrid Materials)

The bifunctional nature of this compound makes it a theoretical candidate as a monomer or building block for various advanced materials.

The terminal alkyne can undergo polymerization through various mechanisms, including those catalyzed by transition metals, to form polyacetylene-type polymers with an isoindoline side chain. Such polymers could exhibit interesting optical and electronic properties.

In the realm of dendrimers, the propargyl group could be used as a reactive site for the divergent or convergent synthesis of dendrimers. For example, it could react with azide-functionalized core or branching units via CuAAC to build up dendritic structures. Dendrimers are known for their well-defined, highly branched, three-dimensional architecture.

Finally, this compound could be incorporated into hybrid materials. The alkyne group could be used to functionalize the surface of inorganic nanoparticles or to be integrated into metal-organic frameworks (MOFs), thereby imparting the properties of the isoindoline moiety to the resulting hybrid material. Despite these possibilities, there is no specific research in the scientific literature demonstrating the use of this compound as a precursor for these advanced materials.

Table 2: Potential Applications in Materials Science (Theoretical)

| Material Type | Potential Role of this compound | Potential Properties of Resulting Material |

| Polymers | Monomer for polymerization via the alkyne group | Conjugated backbone with isoindoline side chains, potentially leading to interesting optoelectronic properties. |

| Dendrimers | Building block for dendritic growth via "click" chemistry | Well-defined macromolecules with a high density of isoindoline units at the periphery or core. |

| Hybrid Materials | Surface modifier for nanoparticles or linker in MOFs | Modified surface properties of inorganic materials; functional pores in MOFs. |

This table is based on the chemical structure of the compound and general principles of materials synthesis and does not reflect published experimental results.

Utilization in Chemo-Sensors and Probes for Non-Biological Targets

The propargyl group in this compound serves as a highly effective anchor for the construction of novel chemo-sensors and fluorescent probes. The terminal alkyne allows for straightforward modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the covalent linking of the isoindole moiety to a wide array of signaling units, such as fluorophores, to create sensitive and selective detection systems for various non-biological analytes.

While specific studies on this compound as a complete sensor are not extensively documented, its potential is inferred from the well-established use of similar isoindole and propargyl-functionalized compounds in sensor development. For instance, isoindole derivatives are known to be key components in fluorescent probes for detecting metal ions in aqueous media. mdpi.comsemanticscholar.orgresearchgate.net The isoindole nitrogen can act as a binding site for metal ions, and this interaction can modulate the fluorescence properties of a tethered fluorophore.

The general strategy for employing this compound in this context involves a modular approach. The isoindole unit can be functionalized with a receptor designed to selectively bind a specific non-biological target, such as a heavy metal ion or an environmental pollutant. The propargyl group is then used to "click" on a suitable fluorophore. Upon binding of the target analyte to the receptor, a conformational change or an electronic perturbation can occur, leading to a detectable change in the fluorescence signal (e.g., enhancement, quenching, or a wavelength shift). This principle is the basis for many "turn-on" or "turn-off" fluorescent sensors.

Table 1: Potential Non-Biological Targets for Sensors Derived from this compound

| Target Analyte | Sensing Principle | Potential Application |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cu²⁺) | Chelation-induced fluorescence change | Environmental water quality monitoring |

| Anions (e.g., F⁻, CN⁻) | Nucleophilic addition to a reporter system | Industrial process control |

| Explosives (e.g., nitroaromatics) | Fluorescence quenching via electron transfer | Security and defense |

| Environmental Pollutants (e.g., pesticides) | Host-guest complexation | Agricultural and food safety |

Role in Fundamental Mechanistic Organic Reaction Studies

The reactivity of the propargyl group and the isoindole skeleton makes this compound a valuable substrate for investigating the mechanisms of various organic reactions. nih.gov The terminal alkyne is particularly amenable to cycloaddition reactions, which are fundamental processes in organic synthesis for the construction of cyclic compounds.

One of the most significant areas of study is the 1,3-dipolar cycloaddition reaction. wikipedia.orgnih.govscispace.com The reaction between the terminal alkyne of this compound and an organic azide, for example, leads to the formation of a triazole ring. Mechanistic investigations of such reactions, often aided by computational chemistry, can elucidate the electronic and steric factors that govern the regioselectivity and stereoselectivity of the cycloaddition. nih.govresearchgate.net These studies provide insights into the transition state geometries and the frontier molecular orbital interactions between the dipole (the azide) and the dipolarophile (the alkyne).

Furthermore, the propargyl group can undergo other mechanistically interesting transformations. For instance, under certain conditions, it can isomerize to an allene, which can then participate in different types of cycloadditions, such as [4+2] cycloadditions. The study of such tandem reaction sequences, where one functional group is transformed in situ to generate a reactive intermediate for a subsequent reaction, is a vibrant area of research in organic chemistry.

The isoindole nucleus itself can also participate in or influence reactions. For example, its electronic properties can affect the reactivity of the appended propargyl group. Moreover, the entire molecule can be used as a starting material for the synthesis of more complex polycyclic isoindoline derivatives through tandem reactions involving the propargyl moiety. nih.gov

Table 2: Mechanistic Studies Involving this compound and Related Structures

| Reaction Type | Mechanistic Aspect Investigated | Significance |

| 1,3-Dipolar Cycloaddition | Regioselectivity, stereoselectivity, transition state analysis | Understanding the fundamental principles of pericyclic reactions. |

| Propargyl-Allene Isomerization | Reaction kinetics, influence of catalysts and reaction conditions | Development of novel synthetic methodologies. |

| Tandem Cycloadditions | Reaction pathways, intermediate characterization | Efficient construction of complex molecular architectures. |

| Thermal Rearrangements | Sigmatropic shifts, reaction barriers | Exploring the scope and limitations of rearrangement reactions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkyne functionalization of the isoindole scaffold. Key steps include Sonogashira coupling or nucleophilic substitution using propargyl bromide under inert conditions (e.g., nitrogen atmosphere). Optimize reaction temperature (typically 60–80°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and steric hindrance. Monitor reaction progress via TLC or HPLC, with yields ranging from 45% to 75% depending on substituent electronic effects .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm alkyne proton resonance (δ ~2.5–3.5 ppm) and isoindole ring protons (δ ~6.8–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereoelectronic effects at the propargyl attachment site. IR spectroscopy identifies C≡C stretching (~2100 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s propargyl group may pose flammability risks; avoid open flames. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste channels. First-aid measures include rinsing eyes/skin with water for 15+ minutes and seeking medical attention for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for isoindole-alkyne derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loading variations. Design controlled experiments comparing Pd/Cu, Ni, or Ru catalysts under identical conditions. Use kinetic studies (e.g., Arrhenius plots) to quantify activation barriers. Cross-validate results with DFT calculations to identify electronic or steric bottlenecks .

Q. What strategies mitigate side reactions (e.g., polymerization) during propargyl functionalization of isoindole?

- Methodological Answer : Introduce radical inhibitors (e.g., TEMPO) or lower reaction temperatures to suppress alkyne oligomerization. Use anhydrous solvents and degas reagents to minimize radical initiation. Monitor byproducts via GC-MS and optimize stoichiometry to favor mono-substitution over di-alkynylation .

Q. How does the propargyl moiety influence the compound’s photophysical or electrochemical properties?

- Methodological Answer : Perform cyclic voltammetry to assess redox activity (e.g., alkyne-mediated electron transfer). UV-Vis spectroscopy reveals π→π* transitions altered by the propargyl group’s electron-withdrawing effects. Compare with non-alkynylated analogs to isolate electronic contributions .

Key Notes for Experimental Design

- Controlled Variables : Document solvent purity, catalyst batch, and humidity levels to ensure reproducibility.

- Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess significance of observed differences between studies .

- Advanced Modeling : Apply molecular docking studies if investigating biological activity, leveraging the isoindole scaffold’s rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.